molecular formula C14H15ClN2O4S B2681005 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034423-65-7

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2681005
CAS No.: 2034423-65-7
M. Wt: 342.79
InChI Key: VFHMBLSKARKBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with an azetidine ring bearing a 3-chloro-4-methylphenylsulfonyl group. This sulfonamide-functionalized azetidine moiety distinguishes it from simpler pyrrolidine-2,5-dione derivatives.

Properties

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-9-2-3-11(6-12(9)15)22(20,21)16-7-10(8-16)17-13(18)4-5-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHMBLSKARKBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes the formation of the azetidin-3-yl intermediate, followed by sulfonylation with 3-chloro-4-methylbenzenesulfonyl chloride. The final step involves the cyclization to form the pyrrolidine-2,5-dione ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Biological Activities

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Anticancer Activity

Recent studies have indicated that compounds with similar structures can inhibit various cancer cell lines. The presence of the sulfonamide group is often associated with enhanced anticancer properties due to its ability to interact with specific molecular targets involved in cell proliferation and survival.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Sulfonamides are known for their effectiveness against bacterial infections, and derivatives like this one may exhibit similar or enhanced effects.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of certain enzymes critical for disease progression. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.

Case Study 1: Anticancer Research

In a study examining the effects of sulfonamide derivatives on cancer cell lines, it was found that modifications to the azetidine ring significantly increased cytotoxicity against breast cancer cells. The study highlighted the importance of the sulfonyl group in enhancing interaction with target proteins involved in apoptosis signaling pathways.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial efficacy of various sulfonamide derivatives. The findings indicated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrrolidine-2,5-dione derivatives, emphasizing substituent effects on biological activity and synthetic methodologies.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Key Data (e.g., IC₅₀, Yield) Source
Target Compound Pyrrolidine-2,5-dione + azetidine 3-Chloro-4-methylphenylsulfonyl on azetidine Not reported N/A N/A
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (Figure 61a) Pyrrolidine-2,5-dione 4-Acetylphenyl and 4-bromophenyloxy groups GABA-transaminase inhibition (anti-convulsant) IC₅₀ = 100.5 ± 5.2 µM (vs. vigabatrin)
1-(4-Acetylphenyl)-3-(salicylaldehyde)-pyrrolidine-2,5-dione (Figure 61b) Pyrrolidine-2,5-dione 4-Acetylphenyl and salicylaldehyde groups GABA-transaminase inhibition IC₅₀ = 160.4 ± 6.2 µM
850023-59-5 (1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione) Pyrrolidine-2,5-dione + piperazine 5-Chloro-2-methoxyphenyl and 2-fluorophenylsulfonylpiperazine Not reported (structural analog) N/A
Compounds 5–9 (Jagiellonian University) Pyrrolidine-2,5-dione + indole Indole and pyridopyrrole substituents Not reported (potential CNS applications) Yields: 41–65%; Melting points: 97–235°C
Compounds 4f–4i (Medical University of Gdańsk) Pyrrolidine-2,5-dione + indole/piperidine Methoxy-indole and piperidine substituents Not reported (synthetic intermediates) Yields: 41.7–93.8%; Melting points: 100–204°C

Key Observations

Structural Diversity: The target compound’s azetidine-sulfonamide group contrasts with piperazine-sulfonamide (ID 850023-59-5) or aryloxy (Figure 61a/b) substituents in analogs. Azetidine’s smaller ring size may enhance metabolic stability compared to piperazine derivatives .

Biological Activity: Anti-convulsant derivatives (Figure 61a/b) show moderate GABA-transaminase inhibition, suggesting that electron-withdrawing groups (e.g., bromo) enhance activity compared to salicylaldehyde derivatives . No activity data are available for sulfonamide-containing analogs (target compound, ID 850023-59-5), highlighting a research gap.

Synthetic Feasibility :

  • High-yield syntheses (e.g., 93.8% for Compound 4f ) utilize nucleophilic substitution or Michael addition reactions, suggesting scalable routes for the target compound.
  • Melting points vary widely (97–235°C), reflecting substituent-dependent crystallinity .

Biological Activity

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure combining a pyrrolidine-2,5-dione core with an azetidin-3-yl group and a 3-chloro-4-methylphenylsulfonyl substituent. Its molecular formula is C14H18ClN3O3SC_{14}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 335.83 g/mol. The sulfonyl group is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Azetidine Ring : The initial step involves creating the azetidine intermediate.
  • Sulfonylation : This is followed by the introduction of the sulfonyl group using 3-chloro-4-methylbenzenesulfonyl chloride.
  • Cyclization : The final step involves cyclization to form the pyrrolidine-2,5-dione ring under controlled conditions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of azetidine and pyrrolidine have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 4iMCF-72.32Induces apoptosis via cell cycle arrest
Compound 4eHepG25.36Apoptotic pathway activation
1-(1-(...)MCF-7TBDPotential enzyme inhibition

The biological activity of this compound may involve:

  • Enzyme Inhibition : The sulfonyl group can inhibit various enzymes critical for cancer cell survival.
  • Cell Cycle Disruption : Similar compounds have been shown to cause cell cycle arrest at the G2/M phase, leading to increased apoptosis .

Case Studies

In a study evaluating similar compounds, researchers found that modifications in the chemical structure significantly affected the anticancer potency. For instance, substituting different groups on the azetidine or pyrrolidine rings altered cytotoxicity profiles dramatically .

Research Applications

This compound is being investigated for:

  • Pharmaceutical Development : As a potential lead compound for developing new anticancer drugs.
  • Synthetic Chemistry : Serving as a building block in organic synthesis due to its versatile functional groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, and what reagents/conditions are critical for optimizing yield?

  • Methodology : The compound’s synthesis likely involves sulfonylation of the azetidine ring followed by coupling with pyrrolidine-2,5-dione. Key steps include:

  • Use of Mitsunobu conditions (e.g., PPh₃, DIAD) for azetidine functionalization .
  • Sulfonylation with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .
  • Characterization via ¹H/¹³C NMR to confirm regioselectivity and purity (δ values for pyrrolidine-dione protons typically appear at ~2.5–3.5 ppm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Approach :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring resolution < 1.0 Å and R-factor < 0.05 .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm error .
  • IR spectroscopy : Detect characteristic bands for sulfonyl (1130–1370 cm⁻¹) and dione (1700–1750 cm⁻¹) groups .

Q. What preliminary biological screening data exist for this compound, particularly in enzyme inhibition assays?

  • Findings : While direct data are limited, structurally related pyrrolidine-2,5-diones exhibit GABA-transaminase inhibition (IC₅₀ ~5–160 µM) . Fluorometric assays with vigabatrin as a reference standard are recommended for initial screening .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity between in vitro and in silico models for this compound?

  • Strategy :

  • Molecular docking : Compare binding affinities (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives/negatives .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450 interactions, which may explain reduced in vivo efficacy .
  • Data normalization : Account for fluorometric assay interference (e.g., autofluorescence) via control experiments with scrambled substrates .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of analogs of this compound?

  • Design :

  • Substituent variation : Modify the sulfonyl group (e.g., 3-fluoro, 4-nitro) to probe steric/electronic effects on target binding .
  • Azetidine ring constraints : Introduce sp³-hybridized substituents (e.g., methyl, cyclopropyl) to assess conformational flexibility vs. activity .
  • High-throughput screening : Use parallel synthesis (e.g., 96-well plates) to generate analogs with >90% purity (HPLC-PDA) .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

  • Solutions :

  • Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility (measure logP via shake-flask method; target logP <3) .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl, PEG) at the pyrrolidine-dione nitrogen .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve biodistribution (DLS for particle size <200 nm) .

Data Contradiction Analysis

Q. Why might reported IC₅₀ values for related compounds vary across studies, and how can this be resolved?

  • Root causes :

  • Assay variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted GABA-transaminase) .
  • Compound purity : Impurities >5% (e.g., residual solvents) can skew activity; enforce QC via LC-MS .
    • Mitigation : Standardize protocols (e.g., ATP concentration, incubation time) and use internal controls (e.g., vigabatrin in triplicate) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yields >70% .
  • Crystallization : Employ slow vapor diffusion (e.g., hexane/EtOAc) to obtain single crystals suitable for SHELX refinement .
  • In vivo Testing : Prioritize compounds with logP <3.0 and PSA <90 Ų to enhance blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.